molecular formula C15H12N2S B2822758 9-Ethyl-3-isothiocyanato-9H-carbazole CAS No. 95756-56-2

9-Ethyl-3-isothiocyanato-9H-carbazole

Cat. No.: B2822758
CAS No.: 95756-56-2
M. Wt: 252.34
InChI Key: ZDIOYNRRDHVBJM-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Scaffold in Contemporary Chemical Research

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. rsc.orgorgsyn.orgechemcom.commdpi.com Its rigid, planar structure and electron-rich nature, owing to the nitrogen heteroatom, make it an excellent platform for the design of new therapeutic agents and functional materials. orgsyn.orgmdpi.com Carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antioxidant, and neuroprotective properties. orgsyn.orgechemcom.com The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with optimized activity. orgsyn.org

Role of the Isothiocyanate Functionality in Organic Synthesis and Molecular Design

The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group in organic chemistry. rsc.org Its electrophilic carbon atom readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes isothiocyanates valuable building blocks for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. rsc.org In medicinal chemistry, the isothiocyanate group is of particular interest as it can form covalent bonds with biological macromolecules, leading to irreversible inhibition of enzymes or receptors. This property has been exploited in the design of various therapeutic agents. rsc.org

Overview of 9-Ethyl-3-isothiocyanato-9H-carbazole in Academic Context

This compound is a derivative that combines the key features of both the carbazole scaffold and the isothiocyanate functional group. The ethyl group at the 9-position of the carbazole ring enhances its solubility in organic solvents, facilitating its use in various chemical reactions and biological assays. The isothiocyanate group at the 3-position provides a reactive handle for further chemical modifications or for covalent interaction with biological targets.

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its synthesis and potential applications can be inferred from studies on related compounds. The key precursor, 3-amino-9-ethylcarbazole, is a well-known compound used in various chemical syntheses. molport.comlmaleidykla.lt The conversion of this amino group to an isothiocyanate is a standard chemical transformation, suggesting that this compound is a readily accessible compound for research purposes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 95756-56-2
Molecular Formula C₁₅H₁₂N₂S
Molecular Weight 252.34 g/mol
Appearance (Predicted) Solid
Solubility (Predicted) Soluble in organic solvents

Research Gaps and Future Directions in this compound Studies

The current body of scientific literature presents a clear research gap concerning the specific properties and applications of this compound. While the synthesis of its precursors and the general reactivity of its functional groups are well-established, dedicated studies on this particular molecule are lacking.

Future research should focus on the following areas:

Detailed Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound, along with its full spectroscopic characterization (NMR, IR, Mass Spectrometry, and elemental analysis), would be of great value to the chemical community.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the isothiocyanate group in this compound with a variety of nucleophiles would expand its utility as a synthetic intermediate.

Biological Evaluation: Given the known biological activities of carbazole derivatives, this compound should be screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The potential for this compound to act as a covalent inhibitor of specific biological targets warrants particular attention.

Materials Science Applications: The photophysical properties of this compound should be investigated to assess its potential for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-3-isothiocyanatocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-17-14-6-4-3-5-12(14)13-9-11(16-10-18)7-8-15(13)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIOYNRRDHVBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=C=S)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Ethyl 3 Isothiocyanato 9h Carbazole

Direct Functionalization Approaches to 9-Ethyl-3-isothiocyanato-9H-carbazole

Direct isothiocyanation of 9-ethylcarbazole (B1664220) is a less common approach due to the challenges in achieving regioselectivity and the harsh conditions that might be required. However, theoretical pathways can be considered.

The direct introduction of an isothiocyanate group onto the 9-ethylcarbazole ring is a challenging transformation. Electrophilic aromatic substitution reactions on the carbazole (B46965) nucleus typically occur at the 3 and 6 positions. However, direct isothiocyanation is not a standard electrophilic aromatic substitution.

Thiophosgene (B130339) (CSCl₂) is a primary reagent for the conversion of primary amines to isothiocyanates. researchgate.netwikipedia.orgnih.gov In a hypothetical direct approach, one might consider the reaction of a lithiated or Grignard derivative of 9-ethylcarbazole with thiophosgene. However, such methods are not well-documented for this specific substrate and could lead to a mixture of products. Alternative thiocarbonyl transfer reagents, such as 1,1'-thiocarbonyldiimidazole (TCDI), have been developed as less toxic substitutes for thiophosgene, but their application in the direct functionalization of carbazoles is not established. rsc.orgnih.gov

The conditions for a hypothetical direct synthesis would likely involve the generation of a nucleophilic carbazole species followed by reaction with a thiocarbonyl electrophile. This would necessitate anhydrous conditions and inert atmospheres to prevent quenching of the organometallic intermediate. Catalytic systems that could potentially facilitate such a transformation are not well-defined in the literature for this specific reaction.

Multistep Synthetic Routes and Precursor Chemistry

The most practical and widely accepted route to this compound involves a multistep synthesis, with 9-Ethyl-3-aminocarbazole serving as a crucial intermediate.

The synthesis of 9-Ethyl-3-aminocarbazole is a well-documented three-step process starting from carbazole. researchgate.nettubitak.gov.tr

Step 1: N-Ethylation of Carbazole

The first step involves the alkylation of the nitrogen atom of the carbazole ring. This is typically achieved by reacting carbazole with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. tubitak.gov.trchemrxiv.org

Reactants Reagents Solvent Conditions Product Yield
Carbazole, Ethyl BromidePotassium Hydroxide (B78521)AcetoneRoom Temperature9-EthylcarbazoleHigh

Step 2: Nitration of 9-Ethylcarbazole

The subsequent step is the regioselective nitration of 9-ethylcarbazole. The reaction with nitric acid in a suitable solvent introduces a nitro group predominantly at the 3-position of the carbazole ring. tubitak.gov.tr The use of acetonitrile as a solvent has been reported to be effective for this transformation. cbijournal.comgoogle.com

Reactant Reagents Solvent Conditions Product
9-EthylcarbazoleNitric Acid1,2-Dichloroethane (B1671644) or Acetonitrile0 °C to room temperature3-Nitro-9-ethylcarbazole

Step 3: Reduction of 3-Nitro-9-ethylcarbazole

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, with tin (Sn) in the presence of hydrochloric acid being a classical method. tubitak.gov.tr Catalytic hydrogenation over a nickel catalyst is another effective method for this reduction. google.com

Reactant Reagents Conditions Product Yield
3-Nitro-9-ethylcarbazoleTin (Sn), Hydrochloric Acid (HCl)Heating9-Ethyl-3-aminocarbazoleHigh
3-Nitro-9-ethylcarbazoleHydrogen (H₂), Nickel catalystHigh pressure and temperature9-Ethyl-3-aminocarbazoleHigh

The conversion of the primary aromatic amine, 9-Ethyl-3-aminocarbazole, to the corresponding isothiocyanate is the final and crucial step in the synthesis of the target compound.

The most common method for this transformation is the reaction of the amine with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netnih.gov Aromatic amines are generally employed as free bases in this reaction. cbijournal.com

The reaction proceeds via the formation of an intermediate aminothiocarbonyl chloride, which then undergoes dehydrohalogenation to yield the isothiocyanate. researchgate.net

Reactant Reagent Base Solvent Conditions Product
9-Ethyl-3-aminocarbazoleThiophosgene (CSCl₂)Triethylamine (B128534) or Calcium CarbonateDichloromethane (B109758) or Chloroform0 °C to room temperatureThis compound

Alternative, less toxic reagents for the conversion of amines to isothiocyanates include carbon disulfide in the presence of a coupling agent or other thiocarbonyl transfer reagents. rsc.orgnih.govrsc.org For instance, the reaction of the amine with carbon disulfide and a base forms a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent to yield the isothiocyanate. nih.gov

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of carbazole derivatives is an active area of research, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency researchgate.net. General strategies include the use of microwave irradiation, ultrasound, and environmentally benign catalysts researchgate.netresearchgate.net.

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times and often improve product yields compared to conventional heating methods nih.govabap.co.in. This method has been successfully applied to the synthesis of various carbazole derivatives, such as 1,2,3-triazole-based carbazoles nih.govrsc.org. For instance, coupling reactions to form hydrazinecarbothioamides from a hydrazide and an isothiocyanate have been shown to be significantly faster under microwave irradiation, reducing reaction times from hours to minutes mdpi.com.

A hypothetical microwave-assisted synthesis of this compound from 3-amino-9-ethyl-9H-carbazole could potentially offer benefits in terms of speed and efficiency. However, specific protocols for this transformation are not described in the available literature. Solvent-free, or solid-phase, reactions are another tenet of green chemistry. While feasible for certain reaction types, the synthesis of isothiocyanates typically requires a solvent to facilitate the reaction between the amine and the thiocarbonylating agent.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Carbazole Derivatives This table is illustrative and based on general findings for carbazole synthesis, not specific data for this compound.

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours Several minutes
Yield Moderate to Good Often higher than conventional
Energy Consumption High Low
Solvent Use Often requires high-boiling solvents Can often use greener solvents or less solvent

A key goal of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. The traditional synthesis of isothiocyanates often employs thiophosgene, which is highly toxic and corrosive. Research into greener alternatives has explored reagents like carbon disulfide, thiourea (B124793), or other less hazardous thiocarbonyl transfer reagents. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency and safety of the reaction. While these green principles are broadly applied in chemical synthesis, their specific application to the synthesis of this compound has not been specifically detailed in research findings.

Reaction Mechanisms and Reactivity Studies of 9 Ethyl 3 Isothiocyanato 9h Carbazole

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a highly electrophilic functional group, primarily at its central carbon atom. This electrophilicity drives its reactivity towards a wide range of nucleophiles, leading to addition products. This reaction is a cornerstone of isothiocyanate chemistry. uobabylon.edu.iqyoutube.com

The most characteristic reaction of isothiocyanates is their interaction with primary and secondary amines to form N,N'-substituted thiourea (B124793) derivatives. mdpi.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This process is typically efficient and forms the basis for the synthesis of a wide array of thiourea compounds, which are valuable in various fields of chemistry and material science. uobabylon.edu.iqresearchgate.netorganic-chemistry.organalis.com.my

The general reaction proceeds as follows: the nitrogen atom of an amine attacks the central carbon of the 9-Ethyl-3-isothiocyanato-9H-carbazole, leading to a zwitterionic intermediate. A subsequent proton transfer results in the stable thiourea derivative. This reaction can be carried out with various aliphatic and aromatic amines to produce a diverse library of compounds. analis.com.my

Table 1: Potential Thiourea Derivatives from this compound This table presents hypothetical products from the reaction of this compound with selected amines, illustrating the versatility of thiourea synthesis.

Nucleophile (Amine) Resulting Thiourea Derivative
Ammonia (NH₃) N-(9-Ethyl-9H-carbazol-3-yl)thiourea
Aniline (C₆H₅NH₂) N-(9-Ethyl-9H-carbazol-3-yl)-N'-phenylthiourea
Diethylamine ((C₂H₅)₂NH) N-(9-Ethyl-9H-carbazol-3-yl)-N',N'-diethylthiourea

The reactivity of the isothiocyanate group extends beyond simple amines to a variety of other nucleophiles, including heterocyclic aromatic amines. Compounds containing nucleophilic nitrogen atoms within their ring structure, such as pyridine (B92270) or imidazole (B134444) derivatives with amino groups, can readily participate in nucleophilic addition to the isothiocyanate carbon. tubitak.gov.tr

The reaction with heterocyclic aromatic amines follows the same fundamental mechanism of nucleophilic attack as described for other amines. The resulting products incorporate the bulky and electronically active 9-ethyl-9H-carbazole framework linked to another heterocyclic system via a thiourea bridge. The carbazole (B46965) unit possesses significant electronic and optical properties, and its combination with other heterocyclic moieties can lead to materials with tailored characteristics. tubitak.gov.trchim.it

Carbazole Ring Reactivity and Substituent Effects on this compound

The reactivity of the carbazole ring system is governed by the principles of electrophilic aromatic substitution (EAS). The outcome of such reactions is heavily influenced by the electronic effects of the substituents attached to the ring. masterorganicchemistry.comnih.govresearchgate.net

The carbazole nucleus is an electron-rich aromatic system. The nitrogen atom can donate its lone pair of electrons into the ring, activating it towards electrophilic attack. In 9-ethyl-9H-carbazole, the positions ortho and para to the nitrogen (C-3, C-6, C-1, C-8) are electronically enriched. However, in this compound, the substitution pattern is more complex.

The precursor, 3-amino-9-ethylcarbazole, shows high reactivity at the C-2 and C-4 positions due to the strong electron-donating and ortho-, para-directing nature of the amino group. tubitak.gov.trresearchgate.net In contrast, the isothiocyanate group at the C-3 position is generally electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. mdpi.comnih.gov This deactivating effect would be most pronounced at the ortho (C-2, C-4) and para (C-6) positions relative to the isothiocyanate group.

Consequently, electrophilic aromatic substitution on this compound is expected to be more challenging than on its 3-amino analogue. Incoming electrophiles would likely be directed to the unsubstituted benzene (B151609) ring, primarily at the C-6 position (para to the nitrogen) and C-8 (ortho to the nitrogen), which are still activated by the carbazole nitrogen and less deactivated by the distant isothiocyanate group.

3-Isothiocyanate Group: The isothiocyanate group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density significantly reduces the nucleophilicity of the carbazole ring system, making it less susceptible to electrophilic attack. nih.govmdpi.com This electronic perturbation also affects the molecule's photophysical properties, such as its absorption and emission spectra. nih.govresearchgate.net

The combination of an electron-donating group at the nitrogen and an electron-withdrawing group on the carbazole ring creates a "push-pull" system. This can lead to interesting intramolecular charge-transfer (ICT) characteristics, which are important for applications in organic electronics and nonlinear optics. researchgate.net

Advanced Mechanistic Investigations

Detailed advanced mechanistic investigations specifically focused on this compound are not extensively documented in the literature. However, modern computational and experimental techniques can provide profound insights into its reactivity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), could be used to model the reaction pathways for both nucleophilic addition and electrophilic substitution. nih.govnih.gov Such calculations can determine the energies of intermediates and transition states, predict the most likely sites for electrophilic attack by calculating Fukui functions or mapping electrostatic potential, and elucidate the electronic structure, including HOMO-LUMO energy gaps which are crucial for understanding electronic properties. nih.govresearchgate.net

Experimentally, kinetic studies could quantify the reaction rates of nucleophilic additions with various amines, providing data on the electrophilicity of the isothiocyanate carbon. For electrophilic aromatic substitution, isotopic labeling experiments could definitively establish the regioselectivity of the reaction. nih.gov Furthermore, advanced spectroscopic techniques could be employed to detect and characterize transient intermediates, offering direct evidence for proposed reaction mechanisms.

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction pathways and energetics of molecules like this compound. While specific computational studies on this exact molecule are not extensively documented, insights can be drawn from theoretical investigations of related carbazole and isothiocyanate systems.

DFT studies on carbazole derivatives reveal that the electronic properties of the carbazole nucleus can be finely tuned by substituents. researchgate.netnih.gov The ethyl group at the 9-position primarily serves to enhance solubility in organic solvents and does not significantly alter the electronic nature of the carbazole core. The isothiocyanate group at the 3-position, however, acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system. This electronic perturbation affects the reactivity of both the carbazole ring and the isothiocyanate moiety.

Computational studies on the cycloaddition reactions of isothiocyanates with various reagents have provided valuable information on their reaction mechanisms. For instance, DFT calculations on the reaction of isothiocyanates with diazoazoles to form 4-imino-4H-pyrazolo[5,1-d] researchgate.netrsc.orgciac.jl.cnresearchgate.netthiatriazines have shown that the reaction proceeds via a pseudopericyclic cycloaddition with a defined activation barrier. researchgate.net Such studies help in predicting the feasibility and regioselectivity of cycloaddition reactions involving the isothiocyanate group of this compound. The energetics of these pathways, including transition state energies and reaction enthalpies, can be calculated to determine the most favorable reaction routes.

Furthermore, computational models can predict the relative stabilities of different adducts that may form in reactions. For example, in the reaction of 2-amino-2-thiazolines with isothiocyanates, semiempirical PM3 calculations have been used to corroborate the higher stability of endocyclic versus exocyclic adducts, depending on the substitution pattern. nih.gov These computational approaches can be applied to predict the outcomes of reactions where this compound acts as an electrophile.

Table 1: Calculated Energetic Parameters for a Model Isothiocyanate Reaction

ParameterValue (kcal/mol)Method
Activation Energy (Ea)15.8DFT/B3LYP
Reaction Enthalpy (ΔH)-25.2DFT/B3LYP

Note: Data is hypothetical and for illustrative purposes based on typical computational studies of isothiocyanate reactions.

Photochemical Reactions (e.g., Intramolecular Hetero-[2+2]Cycloaddition)

The carbazole moiety is known for its rich photochemistry. researchgate.netrsc.org Upon absorption of UV light, carbazole derivatives can be promoted to excited singlet and triplet states, leading to a variety of photochemical transformations. The presence of the isothiocyanate group in this compound introduces additional possibilities for photochemical reactions.

One potential photochemical pathway is an intramolecular hetero-[2+2]cycloaddition. While a specific example for this compound has not been reported, the general principles of photocycloadditions in related systems suggest its feasibility. In such a reaction, the excited state of the carbazole ring could react with the C=N or C=S bond of the isothiocyanate group. This would lead to the formation of a strained four-membered ring, fused to the carbazole skeleton. The regioselectivity of this cycloaddition would depend on the electronic distribution in the excited state and steric factors.

Studies on the dearomative intermolecular [2+2] photocycloaddition of indoles (a related heterocycle) with olefins demonstrate that the aromatic ring can participate in such reactions under visible light irradiation. nih.gov This suggests that the carbazole ring in this compound could similarly undergo cycloaddition reactions. An intramolecular variant would be entropically favored.

The photophysical properties of carbazole derivatives, such as their absorption and emission spectra, are well-documented. nih.goviaea.org These properties are crucial for understanding and predicting their photochemical reactivity. The isothiocyanate substituent would likely influence the absorption spectrum and the lifetimes of the excited states of the carbazole core.

Table 2: Photophysical Data for a Representative Carbazole Derivative

PropertyValueSolvent
Absorption Maximum (λmax)340 nmAcetonitrile
Emission Maximum (λem)365 nmAcetonitrile
Fluorescence Quantum Yield (Φf)0.42Acetonitrile

Note: Data is for a generic 9-ethylcarbazole (B1664220) derivative and serves as an example.

Cascade and One-Pot Reaction Mechanisms Involving Isothiocyanates

The isothiocyanate group is a versatile functional group for the construction of heterocyclic compounds in cascade or one-pot reactions. acs.org In these reactions, this compound can serve as a key building block, where the isothiocyanate moiety undergoes an initial reaction, and the resulting intermediate participates in subsequent intramolecular transformations.

A common strategy involves the reaction of the isothiocyanate with a dinucleophile. For example, the reaction of an aromatic isothiocyanate with 2-aminobenzenethiol in the presence of an iron catalyst can lead to the formation of 2-aminobenzothiazoles in a tandem fashion. researchgate.net Applying this to this compound, a reaction with a suitable dinucleophile could lead to the synthesis of novel, complex heterocyclic systems fused to the carbazole framework.

Another example of a cascade reaction involves the base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles to give benzo[d] researchgate.netciac.jl.cnthiazines. rsc.org While this compound does not possess an acetylene (B1199291) group ortho to the isothiocyanate, this example illustrates the potential for designing cascade reactions by introducing other reactive functional groups onto the carbazole skeleton.

One-pot syntheses often leverage the sequential reactivity of different functional groups under a single set of reaction conditions or with the sequential addition of reagents. For instance, a one-pot process for the synthesis of isothiocyanates from amines has been developed, which involves the in-situ formation of a dithiocarbamate (B8719985) salt followed by desulfurization. ciac.jl.cnorganic-chemistry.orgmdpi.combeilstein-journals.org While this describes the synthesis of isothiocyanates, the reverse is also synthetically useful, where a pre-formed isothiocyanate like this compound is used as a starting material in a one-pot reaction to generate more complex molecules. For instance, a tandem reaction initiated by electrocatalytic thiocyanate (B1210189) can lead to 1,3-thiazine compounds containing an isothiocyanate group, showcasing the utility of this moiety in building heterocyclic rings. globethesis.com

Table 3: Examples of Heterocycles Synthesized from Isothiocyanates in One-Pot/Cascade Reactions

Isothiocyanate ReactantReagent(s)Product HeterocycleReaction Type
Phenyl isothiocyanate2-Aminobenzenethiol, Fe catalyst2-AnilinobenzothiazoleTandem
Aryl isothiocyanateAryl hydrazone, Elemental sulfur2-Imino-1,3,4-thiadiazoleCyclization
o-Isothiocyanato arylacetyleneAroylacetonitrile, BaseBenzo[d] researchgate.netciac.jl.cnthiazineCascade

Derivatization Strategies and Scaffold Modification of 9 Ethyl 3 Isothiocyanato 9h Carbazole

Design and Synthesis of Novel Carbazole-Isothiocyanate Hybrid Compounds

The reactivity of the isothiocyanate moiety is central to the construction of novel hybrid compounds incorporating the 9-ethyl-9H-carbazole scaffold. By reacting with appropriate nucleophiles, the -N=C=S group can be transformed into various five- and six-membered heterocyclic rings, often bearing a thione group.

The synthesis of 1,2,4-triazole-3-thione derivatives from isothiocyanates is a well-established synthetic route that proceeds through a thiosemicarbazide (B42300) intermediate. This two-step process offers a reliable method for incorporating a 1,2,4-triazole-thione ring system onto the carbazole (B46965) core.

The general synthetic pathway commences with the reaction of an isothiocyanate with a hydrazide to form a 1,4-disubstituted thiosemicarbazide. Subsequent cyclization of this intermediate, typically under basic conditions, yields the desired 1,2,4-triazole-3-thione. For the synthesis of carbazole-linked 1,2,4-triazole-thiones, 9-ethyl-3-isothiocyanato-9H-carbazole would be reacted with a suitable hydrazide. The resulting N-(9-ethyl-9H-carbazol-3-yl)thiosemicarbazide can then be cyclized.

While a specific example starting from this compound is not extensively detailed in the provided literature, the cyclization of acylthiosemicarbazides to form 1,2,4-triazole-thiones is a general and widely used method. For instance, the cyclization of 1-(4-(phenylsulfonyl)benzoyl)-4-(iodophenyl)-3-thiosemicarbazides in the presence of an 8% NaOH solution leads to the formation of the corresponding 5-(4-(phenylsulfonyl)phenyl)-4-(iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones researchgate.net. This same principle can be applied to carbazole-based thiosemicarbazides. The intramolecular cyclization occurs in a basic medium, leading to the formation of the stable five-membered triazole-thione ring researchgate.netmdpi.comzsmu.edu.ua.

A plausible reaction scheme is outlined below:

Formation of Thiosemicarbazide: this compound is treated with a hydrazide (e.g., hydrazine (B178648) hydrate (B1144303) or an aryl hydrazide) in a suitable solvent like ethanol. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding the corresponding thiosemicarbazide derivative.

Cyclization to 1,2,4-Triazole-Thione: The isolated thiosemicarbazide is then heated in an aqueous basic solution, such as sodium hydroxide (B78521), to induce intramolecular cyclization with the elimination of a water molecule, affording the 4-substituted-5-(9-ethyl-9H-carbazol-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.govdergipark.org.tr.

This synthetic strategy allows for the introduction of various substituents on the triazole ring by choosing different hydrazides in the initial step.

Thiosemicarbazides are valuable intermediates in the synthesis of numerous heterocyclic compounds and also exhibit a range of biological activities themselves. The most direct method for the synthesis of thiosemicarbazide derivatives from this compound involves its reaction with hydrazines.

The general synthesis involves the nucleophilic addition of a hydrazine derivative to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out in a suitable solvent such as ethanol.

While the direct synthesis from this compound is a standard reaction for isothiocyanates, a closely related method involves the condensation of a carbazole aldehyde with a thiosemicarbazide to form a thiosemicarbazone, which contains the core thiosemicarbazide structure. For example, 9H-carbazole-3-carbaldehyde reacts with 4-phenylthiosemicarbazide (B147422) to yield 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone researchgate.net. Similarly, various substituted 9-benzyl-9H-carbazole-3-carbaldehydes have been condensed with N-phenylhydrazinecarbothioamide to produce a series of carbazole-thiosemicarbazone hybrids nih.gov.

A representative synthesis of a carbazole-thiosemicarbazone is presented in the table below:

Aldehyde PrecursorThiosemicarbazide ReagentProductYield (%)Reference
9-(2-Fluorobenzyl)-9H-carbazol-3-yl)methyleneN-phenylhydrazine-1-carbothioamide(E)-2-((9-(2-Fluorobenzyl)-9H-carbazol-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide69 nih.gov
9-(4-Chlorobenzyl)-9H-carbazol-3-yl)methyleneN-phenylhydrazine-1-carbothioamide(E)-2-((9-(4-Chlorobenzyl)-9H-carbazol-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide73 nih.gov

These examples, while starting from an aldehyde, demonstrate the successful incorporation of the thiosemicarbazide moiety onto a carbazole scaffold. The direct reaction of this compound with a hydrazine would provide a more direct route to N-substituted thiosemicarbazides.

One such strategy involves a copper or silver-catalyzed cascade reaction of an isothiocyanate with a ynone. This approach allows for the one-pot synthesis of (Z)-2-ylidene-5-aminothiophen-3-one derivatives. By merging this with other bond-forming reactions, it is possible to assemble indole-fused and indole-substituted thiophenones in a single vessel.

A plausible, though speculative, route could involve the reaction of this compound with an appropriately substituted indole (B1671886) derivative that contains a nucleophilic site capable of reacting with the isothiocyanate, followed by a cyclization step to form the thiophenone ring. For instance, a reaction with an indole derivative bearing an activated methylene (B1212753) group adjacent to the indole nitrogen could potentially lead to the formation of an indole-fused thiophenone after initial addition to the isothiocyanate and subsequent intramolecular cyclization.

Further research would be required to establish a definitive and optimized synthetic protocol for the synthesis of these specific carbazole-indole-thiophenone hybrids.

Functionalization of the Carbazole Core through C-H Activation and Other Transformations

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The carbazole nucleus, with its multiple C-H bonds, is an excellent candidate for such transformations.

The site-selective functionalization of the carbazole core allows for the introduction of alkyl and aryl groups at specific positions, which can significantly influence the properties of the resulting derivatives. Transition metal catalysis, often in conjunction with directing groups, plays a crucial role in achieving high regioselectivity.

Alkylation: Palladium-catalyzed C-H alkylation of carbazoles has been achieved using norbornene as a transient directing mediator. This methodology allows for the direct introduction of alkyl groups at the C1 position of the carbazole ring nih.gov. Rhodium(III)-catalyzed ortho-alkylation of N-pyridylcarbazoles with nitroalkenes has also been reported, yielding 2-(2-nitroalkyl)carbazoles chim.it.

Arylation: Ruthenium-catalyzed ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole with boronic acids demonstrates excellent site-selectivity, providing a route to C-arylated carbazoles bohrium.com. Furthermore, catalyst-controlled site-selective N-H and C3-arylation of carbazole has been developed using diazo-naphthalen-2(1H)-ones. In this system, a gold(I)-NHC catalyst promotes selective C3-arylation, while palladium acetate (B1210297) leads to selective N-arylation researchgate.net.

A summary of site-selective C-H functionalization of carbazoles is presented below:

FunctionalizationCatalyst SystemPositionReagentReference
AlkylationPd/NorborneneC1Alkyl halides nih.gov
AlkylationRh(III)C2 (ortho to directing group)Nitroalkenes chim.it
ArylationRuC-ortho to directing groupBoronic acids bohrium.com
ArylationAu(I)-NHCC3Diazo-naphthalen-2(1H)-ones researchgate.net
ArylationPd(OAc)2NDiazo-naphthalen-2(1H)-ones researchgate.net

The introduction of unsaturated moieties such as alkenyl, alkynyl, and allyl groups onto the carbazole scaffold can be achieved through various transition metal-catalyzed C-H functionalization reactions.

Alkenylation: A general and efficient method for the direct mono-1-alkenylation of 9H-carbazole has been developed using a palladium(II) catalyst and an N-(2-pyridyl)sulfanyl directing group bohrium.com. This approach provides a route to C1-alkenylated carbazoles. Palladium-catalyzed alkenyl C-H activation/diamination of cycloalkenyl bromoarenes also offers a pathway to tetrahydrocarbazoles nih.gov.

Alkynylation: Copper-mediated oxidative C-H/N-H activations with terminal alkynes have been utilized for the synthesis of various heterocyclic systems, and this methodology could potentially be adapted for the alkynylation of carbazoles nih.gov. Copper-catalyzed asymmetric dearomative alkynylation of isoquinolines highlights the potential for developing enantioselective C-H alkynylation methods rsc.org.

Allylation: While specific examples of direct C-H allylation of 9-ethyl-9H-carbazole were not prominent in the provided search results, the synthesis of 9-allyl-9H-carbazole via N-alkylation of carbazole with an allyl halide is a well-known transformation. Direct C-H allylation would likely proceed via a transition metal-catalyzed pathway similar to those for alkylation and alkenylation, potentially using an allylating agent such as an allyl halide or acetate in the presence of a suitable catalyst and oxidant.

These C-H functionalization strategies provide a powerful toolkit for the late-stage modification of the this compound scaffold, allowing for the synthesis of a diverse library of derivatives with potentially novel properties.

Heteroatom Functionalization (e.g., Chalcogenation, Halogenation, Amination)

The introduction of heteroatoms onto the this compound scaffold is a key strategy for modifying its physicochemical and biological properties. Functionalization can be directed at various positions on the carbazole ring, leading to a diverse array of derivatives.

Chalcogenation: The incorporation of chalcogens, such as sulfur or selenium, can significantly alter the electronic properties and biological activity of the carbazole core. While direct chalcogenation of this compound is not extensively documented, related methodologies on carbazole systems suggest potential pathways. For instance, transition metal-catalyzed C-H chalcogenation has emerged as a powerful tool for the synthesis of functionalized carbazoles. researchgate.net These reactions typically employ a directing group to control the regioselectivity of the chalcogen insertion. In the context of this compound, the positions ortho to the nitrogen atom (C1, C8) or other activated positions could be targeted for such functionalization. Furthermore, the synthesis of chalcogenadiazole fused indolo[2,3-a]carbazoles highlights how chalcogen atom variation (oxygen, sulfur, selenium) can modulate the structural, optical, and electrochemical properties of extended carbazole systems. researchgate.net

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding interactions. Halogenation of the carbazole nucleus can be achieved through various methods. nih.gov Microwave-assisted halogenation using hydrohalic acids and hydrogen peroxide offers an environmentally benign approach to synthesizing halogenated carbazoles. nih.govmostwiedzy.pl The regioselectivity of halogenation can be influenced by the directing effects of the existing substituents on the carbazole ring. For this compound, electrophilic aromatic substitution would likely be directed to the positions most activated by the carbazole nitrogen and the ethyl group, such as the C6 position. The introduction of halogens can have a profound impact on the fluorescence properties of the carbazole core, often leading to a reduction in fluorescence efficiency due to the heavy atom effect. nih.gov Halogenated carbazole derivatives have been investigated for various applications, including as fluorescent probes and for photodynamic therapy. nih.gov In structure-activity relationship studies of carbazole derivatives, halogen substituents on an associated phenyl ring have been shown to be important for topoisomerase II inhibitory activity. mathewsopenaccess.com

Amination: The introduction of amino groups onto the carbazole scaffold can provide a handle for further derivatization and can significantly influence biological activity. Transition metal-catalyzed C-H amination has become a valuable method for the synthesis of aminated carbazoles. researchgate.net Palladium-catalyzed methods, for example, have been developed for the synthesis of C4-aminated carbazoles. samipubco.comnih.gov These reactions can exhibit a broad substrate scope, allowing for the introduction of various amine functionalities. samipubco.comnih.gov While direct amination of this compound would require careful consideration of the existing isothiocyanate group's reactivity, site-specific amination could potentially be achieved through directed C-H functionalization. Various synthetic strategies for preparing aminated carbazoles have been developed, including copper-mediated Ullmann homocoupling followed by acid-mediated intramolecular amination. researchgate.netijrpc.com

Table 1: Overview of Heteroatom Functionalization Strategies for Carbazole Scaffolds

Functionalization Method Potential Application Key Findings
Chalcogenation Transition metal-catalyzed C-H chalcogenation researchgate.net Modulation of electronic and optical properties Can introduce S or Se atoms at specific positions.
Halogenation Microwave-assisted reaction with H₂O₂/HX nih.govmostwiedzy.pl Development of probes and therapeutic agents nih.govmathewsopenaccess.com Halogens can alter fluorescence and biological activity. nih.gov
Amination Palladium-catalyzed C-H amination samipubco.comnih.gov Synthesis of biologically active compounds Allows for the introduction of diverse amino groups.

Intramolecular Cyclization and Annulation Reactions Involving the Carbazole Moiety

Intramolecular cyclization and annulation reactions are powerful synthetic tools for constructing complex, fused-ring systems based on the carbazole framework. These strategies can lead to novel polycyclic aromatic compounds with unique photophysical and biological properties.

Intramolecular Cyclization: The carbazole nucleus can participate in various intramolecular cyclization reactions to form new rings. For instance, palladium-catalyzed intramolecular arylation of N-arylated o-iodoanilines is a common method for the synthesis of the carbazole ring system itself. nih.gov This type of cyclization could potentially be adapted to form additional rings on a pre-existing carbazole scaffold, provided a suitably functionalized side chain is present. Another approach involves the cyclization of appropriately substituted anilines, such as 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines, to yield carbazoles. researchgate.netmostwiedzy.plnih.gov While these methods are for the primary construction of the carbazole ring, they illustrate the propensity of carbazole precursors to undergo cyclization. For this compound, a substituent at the C4 position with a reactive terminus could potentially undergo an intramolecular cyclization with the C5 position to form a new six-membered ring. The isothiocyanate group itself can also participate in intramolecular cyclization reactions, for example, with a nearby nucleophile to form a fused thiazole (B1198619) or related heterocyclic ring.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Various annulation strategies have been developed for the synthesis of fused carbazole derivatives, such as benzocarbazoles. researchgate.netechemcom.com Rhodium-catalyzed oxidative [4+2] annulation of 2-arylindoles with maleimides is one such method to produce maleimide-fused benzocarbazoles. ijrpc.com This highlights the potential of using the carbazole core as a diene or dienophile component in cycloaddition reactions. Furthermore, cascade annulation reactions have been developed to construct complex carbazole-containing systems in a single step. nih.gov For example, a palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles can produce benzo[b]carbazoles. nih.gov Applying such a strategy to this compound would likely involve functionalizing the carbazole ring to participate in the desired annulation cascade.

Table 2: Examples of Cyclization and Annulation Reactions for Carbazole Systems

Reaction Type Method Resulting Structure Reference
Intramolecular Cyclization Palladium-catalyzed cyclization of N-arylated o-iodoanilines Carbazole nih.gov
Intramolecular Cyclization Base-mediated cyclization of 2-(hexen-diynyl)anilines Substituted carbazoles researchgate.netmostwiedzy.plnih.gov
[4+2] Annulation Rhodium-catalyzed reaction of 2-arylindoles with maleimides Maleimide-fused benzocarbazoles ijrpc.com
Cascade Annulation Palladium-catalyzed reaction of 2-vinylbenzaldehydes with indoles Benzo[b]carbazoles nih.gov

Structure-Activity Relationship Studies in this compound Derivative Series

While comprehensive structure-activity relationship (SAR) studies specifically on this compound derivatives are not widely published, valuable insights can be drawn from studies on related 9-ethyl-9H-carbazole and other carbazole isothiocyanate analogues. These studies provide a framework for understanding how structural modifications to the carbazole core and the isothiocyanate-bearing part of the molecule can influence biological activity, particularly in the areas of anticancer and antioxidant effects.

The 9-ethyl-9H-carbazole scaffold is a common starting point for the synthesis of various biologically active molecules. For instance, derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde have been investigated for their antimicrobial and antitumor properties. nih.govnih.gov One study demonstrated that 9-ethyl-9H-carbazole-3-carbaldehyde itself exhibits significant antitumor activity in melanoma cells by reactivating the p53 pathway. nih.gov This suggests that the 9-ethyl-carbazole core is a privileged scaffold for anticancer drug design.

Modification at the 3-position of the 9-ethyl-9H-carbazole ring has been a focal point of many SAR studies. The introduction of different functional groups at this position leads to a wide range of biological activities. For example, the synthesis of thiazole derivatives from 2-((6-bromo-9-ethyl-9H-carbazol-3-yl)methylene)-hydrazinecarbothioamide has yielded compounds with antioxidant and anticancer activities. researchgate.net In this series, the presence of a bromine atom at the 6-position and various substitutions on the thiazole ring were found to influence the cytotoxic and antioxidant profiles. researchgate.net Specifically, compounds with a 4-bromophenyl or a 4-nitrophenyl group on the thiazole ring showed significant cytotoxicity against several cancer cell lines. researchgate.net

The isothiocyanate group (-N=C=S) is a known pharmacophore that contributes to the biological activity of many natural and synthetic compounds, often through its ability to covalently bind to biological macromolecules. mathewsopenaccess.com In the context of carbazole derivatives, the combination of the carbazole scaffold with an isothiocyanate group is expected to produce compounds with interesting biological profiles. While direct SAR data for this compound is limited, studies on other isothiocyanate-containing heterocyclic compounds have shown that the nature and position of substituents on the aromatic ring system can dramatically affect their potency and selectivity. mathewsopenaccess.com

Furthermore, studies on 9-ethyl-9H-carbazole-hydrazone derivatives have provided insights into the impact of substitutions on an attached phenyl ring. researchgate.netechemcom.com It was found that conjugates with halogen-substituted aromatic moieties, particularly fluorinated ones, had notable reducing potential. echemcom.com Meta-substituted conjugates in this series showed higher radical scavenging activity. echemcom.com This indicates that substitutions on peripheral aromatic rings attached to the carbazole core at the 3-position can fine-tune the biological activity.

Table 3: Summary of Structure-Activity Relationship Insights from Related Carbazole Derivatives

Core Scaffold Modification Biological Activity Key SAR Findings
9-Ethyl-9H-carbazole-3-carbaldehyde N/A (parent compound) Anticancer (melanoma) nih.gov The 9-ethyl-carbazole core is a viable platform for antitumor agents. nih.gov
6-Bromo-9-ethyl-9H-carbazole-3-yl derived thiazoles Substitution on thiazole ring Anticancer, Antioxidant researchgate.netresearchgate.net 4-Bromophenyl and 4-nitrophenyl substituents on the thiazole ring enhance cytotoxicity. researchgate.net
9-Ethyl-9H-carbazole-hydrazones Substitution on phenyl ring of hydrazone Antioxidant researchgate.netechemcom.com Halogen substitutions, especially fluorine, increase reducing potential; meta-substitutions enhance radical scavenging. echemcom.com
General Carbazole Derivatives Position of substituents Antibacterial samipubco.com Functionalization at C3 and C6 positions can lead to better antibacterial activity than at C2 and C7. samipubco.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For carbazole (B46965) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR analyses are indispensable.

Proton NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 9-Ethyl-3-isothiocyanato-9H-carbazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the carbazole core and the aliphatic protons of the N-ethyl group.

The aromatic region will display a complex pattern of signals due to the protons on the substituted and unsubstituted benzene (B151609) rings of the carbazole structure. The chemical shifts (δ) of these protons are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the isothiocyanate group. Protons adjacent to the nitrogen or the isothiocyanate group will experience different shielding effects, leading to a dispersion of their signals. The coupling between adjacent protons (J-coupling) will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for assigning specific protons to their positions on the carbazole ring. rsc.org

The ethyl group will exhibit two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern arises from the coupling between the methylene and methyl protons. The integration of these signals will confirm the presence of two and three protons, respectively.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic Protons (Carbazole) 7.0 - 8.5 Multiplets, Doublets 7.0 - 9.0
N-CH₂ (Ethyl) ~4.4 Quartet ~7.2
N-CH₂-CH₃ (Ethyl) ~1.4 Triplet ~7.2

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic region will show multiple signals corresponding to the twelve carbons of the carbazole ring. The chemical shifts of these carbons are sensitive to the electronic effects of the substituents. The carbon atom directly attached to the isothiocyanate group and the carbons adjacent to the nitrogen atom will have characteristic chemical shifts. The most notable signal is that of the isothiocyanate carbon (-N=C=S), which is expected to appear in a distinct region of the spectrum, typically downfield.

The ethyl group will give rise to two signals in the aliphatic region of the spectrum, corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Carbazole) 109 - 142
Isothiocyanate Carbon (-N=C=S) 130 - 140
N-CH₂ (Ethyl) ~38
N-CH₂-CH₃ (Ethyl) ~14

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For this compound (C₁₅H₁₂N₂S), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry-Time of Flight (UPLC/MS-TOF) is a highly sensitive and selective technique used for the separation, identification, and quantification of compounds in a mixture. UPLC provides rapid and efficient separation of the target compound from impurities or byproducts. researchgate.net The separated components are then introduced into the TOF mass spectrometer, which measures their exact masses. This technique is particularly valuable for verifying the purity of this compound and for identifying any potential degradation products or isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum will show several key absorption bands. The most prominent and diagnostic peak will be the strong, sharp absorption band characteristic of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2100 cm⁻¹. Other important absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aliphatic C-H stretching vibrations of the ethyl group (below 3000 cm⁻¹), and aromatic C=C and C-N stretching vibrations in the fingerprint region (1600-1000 cm⁻¹). nih.govrsc.orgresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Isothiocyanate (-N=C=S) 2000 - 2100 Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (Ethyl) 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1200 - 1350 Medium

Computational Chemistry and Theoretical Modeling of 9 Ethyl 3 Isothiocyanato 9h Carbazole and Its Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of carbazole (B46965) derivatives.

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. jnsam.comresearchgate.netnih.gov For instance, in a study of 9-ethyl-9H-carbazole-3-carbaldehyde, DFT calculations were used to determine its molecular geometry, which was found to be nearly planar, with slight deviations in the ethyl group. researchgate.netnih.gov The N-C bond lengths in the central ring were found to differ, reflecting the electronic influence of the substituent group. researchgate.netnih.gov

The electronic structure of carbazole derivatives is significantly influenced by the nature and position of substituents. jnsam.comiaamonline.org DFT calculations are crucial for understanding the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jnsam.comresearchgate.netnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic properties and reactivity. jnsam.comicm.edu.pl For carbazole-based dyes, the HOMO is typically localized on the electron-donating carbazole core, while the LUMO is on the electron-accepting moiety. researchgate.net This charge separation is fundamental to their application in optoelectronic devices. researchgate.net

The following table provides representative data on how substituents can affect the HOMO-LUMO gap of carbazole derivatives, as predicted by DFT calculations.

CompoundSubstituent at C3HOMO (eV)LUMO (eV)Energy Gap (eV)
9-Ethyl-9H-carbazole-H-5.58-0.894.69
9-Ethyl-3-nitro-9H-carbazole-NO2-6.23-2.543.69
3-Amino-9-ethyl-9H-carbazole-NH2-5.12-0.754.37
9-Ethyl-3-isothiocyanato-9H-carbazole-NCS-5.89-1.983.91

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted carbazoles. Actual values may vary depending on the specific computational methods and basis sets used.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not widely available, the methodology is highly applicable for understanding its conformational flexibility and interactions with its environment. mdpi.com

MD simulations can be used to explore the conformational landscape of the ethyl group and the isothiocyanate substituent, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological receptor or how it packs in a solid-state material. The simulations can also reveal the dynamics of the carbazole ring system, which is generally rigid. nih.gov

In the context of drug design, MD simulations can model the interaction of a carbazole derivative with a solvent, such as water, to understand its solubility and hydration properties. mdpi.com Furthermore, simulations can be employed to study the binding of the molecule to a protein or DNA, providing insights into the stability of the complex and the key intermolecular interactions.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the reaction mechanisms for the synthesis of carbazole derivatives. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby determining the most likely reaction pathway.

For the synthesis of this compound, computational methods can be used to study the mechanism of introducing the isothiocyanate group onto the carbazole core. For example, if the synthesis involves the reaction of an amino-carbazole precursor with thiophosgene (B130339) or a related reagent, DFT calculations could model the reaction steps, including the formation of intermediates and the elimination of byproducts.

Furthermore, quantum chemical calculations can shed light on the reactivity of the isothiocyanate group in subsequent reactions, such as cycloadditions. researchgate.net A DFT study on the reaction of isothiocyanates with diazopyrazoles, for instance, investigated the mechanism and found that it proceeds via a pseudopericyclic cycloaddition. researchgate.net Similar computational approaches could be applied to predict the reactivity of this compound with various reactants.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to study the interaction of small molecules like this compound with biological macromolecules, such as proteins and nucleic acids. nih.govnih.govnih.gov

Carbazole derivatives have been shown to interact with various biological targets. nih.govnih.govnih.gov For example, some carbazole ligands have been designed to bind to G-quadruplex DNA structures, which are implicated in cancer. nih.govresearchgate.net Molecular docking studies can help to understand how the planar carbazole ring system intercalates into or stacks on the G-quadruplex, while the substituents on the carbazole core form specific interactions with the grooves or loops of the DNA. nih.gov

In the case of this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets, such as kinases or enzymes involved in disease pathways. nih.gov The ethyl group at the 9-position can influence the depth of binding in a pocket, while the isothiocyanate group at the 3-position could form specific hydrogen bonds or other interactions with amino acid residues. The results of such studies can guide the design of more potent and selective inhibitors.

The following table illustrates potential interactions of a carbazole derivative with a hypothetical protein active site, as might be predicted by molecular docking.

Ligand Atom/GroupReceptor ResidueInteraction TypeDistance (Å)
Carbazole N-H (if unsubstituted)Aspartic AcidHydrogen Bond2.8
Isothiocyanate SulfurArginineHydrogen Bond3.1
Carbazole RingPhenylalanineπ-π Stacking3.5
Ethyl GroupLeucine, ValineHydrophobic Interaction3.8 - 4.2

Note: This table is a generalized representation of potential interactions and is not based on specific experimental data for this compound.

Prediction of Photophysical and Optoelectronic Properties for Carbazole-Based Dyes

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the excited-state properties of molecules, including their absorption and emission spectra. iaamonline.orgresearchgate.netresearchgate.netimist.ma This is particularly relevant for carbazole derivatives, which are known for their excellent photophysical and optoelectronic properties and are used in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which are related to the color and intensity of the molecule's absorption. iaamonline.org By modeling the electronic transitions between the ground state and various excited states, it is possible to understand the nature of these transitions, such as whether they are localized on the carbazole core or involve charge transfer to an acceptor group. researchgate.net

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The carbazole moiety acts as an electron donor, and the isothiocyanate group has some electron-withdrawing character, which could lead to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The solvent environment can also be included in these calculations to predict how the photophysical properties might change in different media. imist.ma These theoretical predictions are invaluable for the rational design of new carbazole-based dyes with tailored optical properties for specific applications. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

9-Ethyl-3-isothiocyanato-9H-carbazole and its Scaffolds in Organic Semiconductor Development

The 9-ethyl-9H-carbazole scaffold is a fundamental building block in the design of high-performance organic semiconductors. The carbazole (B46965) unit itself provides the necessary electronic properties for charge transport, acting as an electron-rich, p-type semiconductor. nih.gov The addition of an ethyl group at the N-9 position serves a practical purpose by enhancing the solubility of the molecule in common organic solvents. This improved processability is crucial for fabricating uniform, high-quality thin films required in electronic devices using solution-based techniques like spin-coating.

The functionalization at the C-3 position with an isothiocyanato (–N=C=S) group introduces a reactive and polar moiety. While the primary role of the carbazole core is hole transport, the isothiocyanate group can be used to anchor the molecule to surfaces or to participate in further chemical reactions to build more complex polymeric or dendritic structures. This dual functionality makes this compound a potentially valuable intermediate in creating tailored organic semiconductors. The fundamental semiconducting properties, however, stem from the carbazole core, which offers a stable platform for charge delocalization and transport. nih.gov Research into carbazole-based polymers has demonstrated their utility as active layers in devices like organic field-effect transistors (OFETs), underscoring the intrinsic semiconductor nature of the carbazole scaffold. acs.org

Integration into Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic properties and high thermal stability. researchgate.net They can function as host materials for phosphorescent emitters, as hole-transporting layers (HTLs), or as emissive materials themselves, particularly for blue light emission. nih.govmdpi.com The high triplet energy of the carbazole scaffold makes it an ideal host for phosphorescent dopants, preventing the back-transfer of energy from the emitter to the host and thus ensuring high efficiency. researchgate.net

The 9-ethyl-9H-carbazole unit is a common component in materials designed for OLEDs. For instance, derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized and tested as fluorescent emitters, demonstrating deep-blue emissions with high external quantum efficiencies (EQE). mdpi.com In non-doped OLEDs, carbazole-π-imidazole derivatives have achieved impressive performance, with one device exhibiting a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43%, emitting in the deep-blue region. nih.gov

The isothiocyanate group in this compound is not a typical functional group for OLED emitters or hosts. However, the core 9-ethyl-carbazole structure is representative of the building blocks used to construct more complex molecules that have shown excellent performance in OLED devices.

Performance of Selected Carbazole-Based Materials in OLEDs
Carbazole DerivativeDevice RoleMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Color (CIE coordinates)
BCzB-PPIEmitter11,3643.774.43Deep-Blue (0.157, 0.080)
CZ-1Emitter4,13019.38.6Greenish-Blue (0.16, 0.29)
CZ-2Emitter4,10420.29.5Greenish-Blue (0.17, 0.30)
Carbazole/Imidazole Derivative 2Emitter-0.81.1Deep-Blue (0.16, 0.08)

Data sourced from references mdpi.comnih.govmdpi.com. Note: EQE stands for External Quantum Efficiency; CIE stands for Commission Internationale de l'Eclairage.

Utilization in Photovoltaic Devices

In Dye-Sensitized Solar Cells (DSSCs), carbazole derivatives are frequently employed as the core of organic dyes (sensitizers). nih.gov The typical structure of such a dye is a donor-π-acceptor (D-π-A) system, where the carbazole unit often serves as the electron donor. nih.gov Upon light absorption, an electron is excited and transferred from the donor, through the π-bridge, to the acceptor group, which is anchored to the surface of a semiconductor like titanium dioxide (TiO₂).

Photovoltaic Performance of Selected Carbazole-Based Dyes in DSSCs
Dye NameVoc (V)Jsc (mA/cm²)FFPCE (%)
CAR-TPA0.654.900.672.12
CAR-THIOHX0.604.500.681.83
DRA-BDC0.592.460.791.16

Data sourced from references researchgate.netresearchgate.net. Note: Voc is open-circuit voltage, Jsc is short-circuit current density, FF is fill factor, and PCE is power conversion efficiency.

The most significant impact of carbazole derivatives in photovoltaics has been in the field of Perovskite Solar Cells (PSCs), where they are used as Hole-Transport Materials (HTMs). acs.org The HTM is a critical layer in PSCs that extracts holes from the perovskite absorber layer and transports them to the electrode. The benchmark HTM, Spiro-OMeTAD, is effective but suffers from high cost and complex synthesis. acs.org Carbazole-based HTMs have emerged as highly promising, cost-effective alternatives that deliver comparable or even superior device performance and stability. osti.gov

The 9-ethyl-carbazole scaffold is a prevalent structural motif in many high-performing HTMs. nih.gov These materials are designed to have appropriate energy levels (specifically, a HOMO level that aligns well with the valence band of the perovskite) to ensure efficient hole extraction. nih.gov For instance, a low-cost HTM named 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole enabled a PSC with a power-conversion efficiency (PCE) of 17.8%, rivaling that of devices using Spiro-OMeTAD (18.6%). nih.gov Another study on isomeric carbazole-terminated HTMs, which also incorporate 9-ethyl-carbazole units, achieved PCEs of up to 17.81%. nih.govacs.org These results highlight the effectiveness of the carbazole core in facilitating efficient hole transport and contributing to high-performance solar cells.

Performance of Perovskite Solar Cells with Various Carbazole-Based HTMs
HTM NameVoc (V)Jsc (mA/cm²)FFPCE (%)
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole1.0521.80.7817.8
SGT-405---14.79
V12211.0323.60.7317.81
V12251.0323.60.7317.81
KZRD---20.40

Data sourced from references nih.govnih.govacs.orgrsc.orgrsc.org. Note: Voc is open-circuit voltage, Jsc is short-circuit current density, FF is fill factor, and PCE is power conversion efficiency.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trial Data, Dosage, Administration, and Safety/adverse Effect Profiles

Investigation of Biological Interactions and Mechanisms of Action

Specific data detailing the interactions of 9-Ethyl-3-isothiocyanato-9H-carbazole with cellular proteins and enzymes are not available in the reviewed scientific literature. Isothiocyanates, in general, are known to be electrophilic and can react with nucleophilic residues on proteins, such as cysteine thiols, potentially leading to enzyme inhibition or modulation of protein function. nih.gov However, the specific protein targets of this compound have not been identified.

There is no specific information available regarding the modulation of cellular proliferation and apoptosis pathways by this compound. Studies on other carbazole (B46965) derivatives have shown induction of apoptosis through pathways involving p53 and caspases, but these findings cannot be directly attributed to the isothiocyanate derivative . nih.gov

Precursor Role in Therapeutic Compound Development

No in vitro cytotoxicity or apoptosis induction studies specifically for this compound were found in the literature search. While many carbazole derivatives are investigated for their anticancer potential, researchgate.netnih.gov dedicated research on this compound has not been published.

While the carbazole scaffold is a component of many compounds with demonstrated antibacterial and antifungal activities, nih.govnih.govresearchgate.net specific antimicrobial investigations for this compound have not been reported.

The carbazole nucleus is recognized as a valuable scaffold for the development of anti-inflammatory agents. echemcom.comniscpr.res.in However, specific research evaluating the anti-inflammatory properties of this compound is not available.

Antiviral Research (e.g., Anti-SARS-CoV-2 Agents)

The global health crisis caused by SARS-CoV-2 spurred intensive research into novel antiviral agents. Derivatives of the 9-ethyl-9H-carbazole scaffold have been identified as promising candidates. In silico studies have explored the potential of these compounds to inhibit key viral proteins essential for the replication and entry of SARS-CoV-2. researchgate.net

One study focused on a series of substituted benzofuran-tethered triazolylcarbazoles, which were synthesized from a 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide precursor. researchgate.net These derivatives were evaluated through molecular docking simulations against three critical SARS-CoV-2 targets: the main protease (Mpro or 3CLpro), the spike glycoprotein (B1211001), and the RNA-dependent RNA polymerase (RdRp). researchgate.net The main protease is crucial for processing viral polyproteins, the spike glycoprotein mediates entry into host cells, and RdRp is essential for replicating the viral RNA genome. researchgate.net

The docking studies revealed that several of the synthesized 9-ethyl-9H-carbazole derivatives exhibited strong binding affinities for these viral proteins, suggesting they could obstruct their normal function. researchgate.net Notably, some derivatives displayed binding energies comparable to or even better than reference drugs like lopinavir, chloroquine, and favipiravir (B1662787) against the main protease. researchgate.net These findings highlight the potential of the 9-ethyl-9H-carbazole framework as a foundational structure for the development of novel anti-SARS-CoV-2 therapeutic agents. researchgate.net

Table 1: Molecular Docking Results of 9-Ethyl-9H-Carbazole Derivatives Against SARS-CoV-2 Proteins researchgate.net
Compound DerivativeTarget ProteinBinding Affinity (Kcal/mol)Reference Drug ExampleReference Drug Binding Affinity (Kcal/mol)
Derivative 9eMain Protease (Mpro)-8.77Lopinavir-8.74
Derivative 9hMain Protease (Mpro)-8.76
Derivative 9iMain Protease (Mpro)-8.87
Derivative 9jMain Protease (Mpro)-8.85
Derivative 9hRNA-dependent RNA polymerase (RdRp)-8.10RemdesivirComparable Binding Energies
Derivative 9iRNA-dependent RNA polymerase (RdRp)-8.01RemdesivirComparable Binding Energies

Antioxidant Research

Carbazole and its derivatives are recognized for their antioxidant properties, largely attributed to the nitrogen atom in the heterocyclic ring which can donate an electron to scavenge free radicals. nih.govnih.gov The 9-ethyl-9H-carbazole scaffold has been incorporated into various molecular structures to evaluate their potential as antioxidant agents.

Research has demonstrated that carbazole derivatives can effectively neutralize free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov For instance, a series of carbazole-based thiazole (B1198619) derivatives, synthesized using a 9-ethyl-9H-carbazole precursor, were found to exhibit significant antioxidant activity, in some cases higher than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another study on newly synthesized carbazole derivatives confirmed their ability to act as potent free radical scavengers, with some compounds showing IC50 values superior to the reference antioxidant Trolox. nih.gov

The antioxidant capacity of these compounds is crucial as oxidative stress is implicated in numerous pathological conditions. The ability of 9-ethyl-carbazole derivatives to mitigate oxidative damage suggests their potential utility in contexts where reducing free radical activity is beneficial. researchgate.net

Antidiabetic Potential through Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Carbazole derivatives have emerged as a promising class of inhibitors for these enzymes. researchgate.netnih.gov

Studies on carbazole-based bis-thiosemicarbazones have shown potent inhibitory activity against α-glucosidase, with all tested compounds demonstrating higher potency than the standard drug, acarbose. nih.gov Conversely, these same compounds showed very low inhibition towards α-amylase, indicating a desirable selectivity that could potentially minimize gastrointestinal side effects associated with non-selective inhibition. nih.gov The hypoglycemic effects of certain plants used in traditional medicine, such as Murraya koenigii, have been attributed to their carbazole alkaloid content. researchgate.net

Research into various alkyl carbazole compounds has indicated that their inhibitory effect on α-amylase increases with the length of the alkyl chain. ijrpc.com This suggests that modifications to the carbazole nucleus, such as the ethyl group in this compound, can significantly influence its biological activity. The hybridization of the carbazole scaffold with other pharmacologically active moieties, like thiosemicarbazones, represents a promising approach for developing new and selective antidiabetic agents. nih.gov

Applications as Chemical Probes and Biosensors

The inherent photophysical properties of the carbazole ring system, such as strong fluorescence and a large conjugated π-system, make it an excellent platform for the development of chemical sensors and bioimaging agents. syr.edu

Fluorescent Chemosensors for Ion Detection

Derivatives of 9-ethyl-9H-carbazole have been successfully developed as fluorescent chemosensors for the selective detection of various metal ions. These sensors typically operate via mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF), leading to a detectable change in their fluorescence upon binding with a target ion.

For example, a carbazole-based colorimetric probe, (E)-5-(diethylamino)-2-((9-ethyl-9H-carbazol-3-yl)imino)methyl)phenol, was designed for the selective detection of copper (II) ions (Cu²⁺). This sensor exhibited a clear visual color change and a "turn-off" fluorescence response upon interaction with Cu²⁺. Another carbazole-based probe demonstrated high sensitivity and selectivity for detecting iron ions (Fe³⁺), with a very low limit of detection (1.38 nM), making it a strong candidate for sensor technology. nih.gov The ability to functionalize the 9-ethyl-carbazole core allows for the fine-tuning of these sensors for specific analytes, which is critical for applications in environmental monitoring and biological systems.

Molecular Dyes for Bioimaging Applications

The favorable characteristics of carbazole derivatives, including good biocompatibility, high fluorescence quantum yield, and structural rigidity, make them ideal candidates for use as molecular dyes in bioimaging. syr.edu These probes can be designed to target specific cellular components or report on changes in the cellular microenvironment, providing valuable insights into biological processes. researchgate.netsyr.edu

Carbazole-based fluorescent probes have been developed for a wide range of bioimaging applications, including the detection of ions, reactive oxygen species (ROS), and biomacromolecules within living cells. syr.edu For instance, a probe based on the 9-ethyl-9H-carbazole scaffold was synthesized for the specific detection of hypochlorite (B82951) (ClO⁻), a reactive oxygen species, demonstrating good cell permeability and the ability to image ClO⁻ in living cells. researchgate.net The versatility of the carbazole structure allows for the creation of dyes that emit across the visible spectrum and into the near-infrared (NIR) region, which is particularly advantageous for deep-tissue imaging due to reduced light scattering and autofluorescence. syr.edu

Agricultural Applications (e.g., Pesticidal or Herbicidal Investigations)

The carbazole nucleus is a key component in many biologically active compounds, and its derivatives have been investigated for a range of agricultural applications, including as potential pesticides and herbicides. nih.gov The isothiocyanate functional group is also known for its biological activity, including pesticidal and herbicidal effects. mdpi.com

While specific studies on the pesticidal or herbicidal properties of this compound are not extensively documented in publicly available research, the activities of its constituent parts suggest potential in this area. Isothiocyanate compounds are known to inhibit weed seed germination by interacting with essential proteins. mdpi.com Furthermore, various N-substituted carbazole derivatives have demonstrated significant antimicrobial, antibacterial, and antifungal activities against common plant pathogens. nih.gov For example, carbazoles incorporating imidazole (B134444) or triazole moieties have shown potent efficacy against fungi like C. albicans and bacteria such as S. aureus and E. coli. nih.gov The combination of the carbazole scaffold with the reactive isothiocyanate group could potentially lead to compounds with a broad spectrum of activity against agricultural pests and weeds.

Table 2: Investigated Applications of 9-Ethyl-9H-Carbazole and its Derivatives
Application AreaSpecific Target/UseKey Findings/PotentialReference
Antiviral (Anti-SARS-CoV-2)Inhibition of Mpro, Spike Glycoprotein, RdRpDerivatives show strong in silico binding affinity to key viral proteins. researchgate.net
AntioxidantFree radical scavenging (e.g., DPPH)Carbazole-thiazole derivatives exhibit activity higher than standard BHT. nih.gov
AntidiabeticInhibition of α-amylase and α-glucosidaseCarbazole-based compounds show potent and selective inhibition of α-glucosidase. nih.gov
Fluorescent ChemosensorsDetection of metal ions (e.g., Cu²⁺, Fe³⁺)High sensitivity and selectivity with "turn-off" fluorescence response. nih.gov
Bioimaging DyesImaging of ions and reactive oxygen species in cellsGood biocompatibility and photophysical properties for live-cell imaging. researchgate.netsyr.edu
AgriculturalAntimicrobial, potential pesticidal/herbicidalCarbazole derivatives show activity against plant pathogens; isothiocyanates have herbicidal properties. nih.govmdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Methodologies for Isothiocyanate Functionalization on Carbazole (B46965) Scaffolds

The future synthesis of 9-Ethyl-3-isothiocyanato-9H-carbazole and its analogs will likely focus on developing more efficient, selective, and versatile methodologies. Current synthetic routes often involve multi-step processes, beginning with the construction of the carbazole core, followed by functionalization. nih.govnih.gov Future research could streamline this process considerably.

One promising avenue is the development of novel catalytic systems. While palladium-catalyzed reactions are common for C-N bond formation in carbazole synthesis, exploring catalysts based on more abundant and less expensive metals like copper or iron could offer more sustainable alternatives. tandfonline.comchim.it Lewis acid-mediated strategies, which have been effective in creating functionalized carbazoles through cascade reactions, could be adapted for direct isothiocyanation. rsc.orgnih.gov

Furthermore, one-pot and domino reactions represent a significant area for advancement. beilstein-journals.orgbeilstein-archives.org Designing a reaction sequence where the carbazole scaffold is formed and subsequently functionalized with the isothiocyanate group in a single vessel would improve efficiency by reducing intermediate purification steps, saving time and resources. beilstein-journals.org Methodologies involving the direct C-H functionalization of the carbazole ring are particularly attractive, offering a more atom-economical approach to introducing the isothiocyanate group at the desired position. chim.it

Research could also focus on expanding the substrate scope. While methods exist for creating carbazole-thiourea hybrids from amino-carbazoles and isothiocyanates nih.gov, developing direct conversion methods from other functional groups (e.g., halides, boronic acids) to the isothiocyanate group on the pre-formed 9-ethyl-9H-carbazole would provide greater synthetic flexibility.

Table 1: Potential Synthetic Strategies for Carbazole Functionalization

Synthetic StrategyKey FeaturesPotential Catalysts/ReagentsReferences
Transition Metal-Catalyzed Cross-CouplingHigh efficiency and functional group tolerance for C-N bond formation.Pd(OAc)₂, Cu(OTf)₂, Fe-catalysis tandfonline.comchim.itnih.gov
Lewis Acid-Mediated AnnulationEnables cascade reactions for rapid construction of complex carbazole cores.Sc(OTf)₃, ZnBr₂, p-TsOH rsc.orgnih.govbeilstein-archives.org
Multi-Component Reactions (MCRs)One-pot synthesis from simple precursors, improving efficiency and sustainability.Various, often tailored to the specific transformation. rsc.org
Direct C-H FunctionalizationAtom-economical approach for introducing functional groups without pre-activation.Rh(I), Ir(III) complexes chim.it
Domino Diels-Alder ReactionsEfficient construction of polyfunctionalized carbazoles from indole (B1671886) derivatives.p-TsOH, DDQ beilstein-journals.orgbeilstein-archives.org

Advanced Computational Design and Virtual Screening of this compound Hybrids

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. Future research will heavily leverage these in silico methods to design novel hybrid molecules with enhanced biological activity and to predict their properties before undertaking costly and time-consuming synthesis.

Molecular docking studies will be crucial for identifying potential biological targets. By simulating the binding of this compound and its virtual derivatives to the active sites of various proteins, researchers can prioritize compounds for synthesis. rsc.org This approach has been successfully used for other carbazole hybrids to identify inhibitors of targets like VEGFR-2 and Topoisomerase II. nih.govrsc.org Virtual screening of large compound libraries against specific targets, such as the PI3K/Akt/mTOR pathway components known to be affected by carbazole derivatives, can uncover new therapeutic applications. nih.gov

Beyond simple docking, advanced computational techniques like molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and the specific molecular interactions that govern binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different carbazole-isothiocyanate analogs with their biological activities, guiding the rational design of more potent compounds.

Table 2: Computationally Explored Targets for Carbazole Hybrids

Biological TargetTherapeutic AreaComputational MethodReferences
Topoisomerase II (ATPase domain)AnticancerMolecular Docking rsc.org
VEGFR-2Anticancer (Angiogenesis)Molecular Docking nih.gov
PI3K/Akt/mTOR PathwayAnticancerMolecular Docking nih.gov
DNA GyraseAntimicrobialMolecular Docking ijper.org
Lanosterol 14α-demethylaseAntifungalMolecular Docking ijper.org

Development of Sustainable and Green Chemistry Approaches for Large-Scale Synthesis

As interest in this compound grows, the development of sustainable and green synthetic methods for its large-scale production becomes imperative. researchgate.net Future research will focus on aligning its synthesis with the twelve principles of green chemistry, minimizing environmental impact and improving safety and efficiency. nih.govresearchgate.net

Key areas of exploration will include the use of eco-friendly solvents, or ideally, solvent-free reaction conditions. ias.ac.inresearchgate.net Techniques such as microwave-assisted synthesis and ultrasonication can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govnih.govrasayanjournal.co.in These approaches have already shown promise in the synthesis of various heterocyclic compounds, including carbazoles. nih.govrasayanjournal.co.in

The choice of catalysts is another critical aspect. Moving away from precious metal catalysts like palladium towards earth-abundant and less toxic alternatives such as iron or copper is a key goal. chim.itrsc.org The development of reusable heterogeneous catalysts could also simplify product purification and reduce waste. Furthermore, designing synthetic pathways with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be a priority. Multi-component reactions are an excellent example of this principle in action. rsc.org

Expansion of Applications in Emerging Technologies and Interdisciplinary Research

While the biological activity of carbazole-isothiocyanate hybrids is a major research driver, the unique optoelectronic properties of the carbazole core open up a vast range of applications in materials science and emerging technologies. echemcom.com Future interdisciplinary research will aim to exploit the properties of this compound in these new contexts.

The inherent fluorescence and charge-transport capabilities of carbazoles make them ideal building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and conducting polymers. chim.itmdpi.com Research could focus on synthesizing polymers from a this compound monomer to create new functional materials. The isothiocyanate group could be used as a reactive handle to graft the carbazole unit onto surfaces or into polymer backbones, or it could modulate the electronic properties of the final material.

There is also potential in the field of chemical sensors. Carbazole derivatives have been designed as fluorescent chemosensors for detecting specific ions. clockss.org The isothiocyanate group's reactivity could be harnessed to develop sensors where binding to an analyte causes a measurable change in the carbazole's fluorescence. Additionally, the electron-donating nature of carbazoles has led to their use as photoinduced single-electron reductants in organic synthesis, an application that could be explored for this specific compound. nih.gov

Table 3: Potential Technological Applications of Carbazole Derivatives

Application AreaRelevant PropertyPotential Role of this compoundReferences
Organic Electronics (OLEDs, PVs)Charge transport, fluorescenceMonomer for conductive/emissive polymers chim.itmdpi.com
Energy StorageRedox activity, polymerizabilityPrecursor for N-doped carbons in batteries/supercapacitors mdpi.com
Chemical SensorsFluorescenceFluorescent probe with a reactive binding site (NCS) clockss.org
PhotocatalysisElectron-donating abilityPhotoinduced single-electron transfer agent nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

A critical future direction is to move beyond identifying the biological activities of this compound to a deep, molecular-level understanding of its mechanisms of action. This involves pinpointing its specific cellular targets and characterizing the signaling pathways it modulates.

Given that carbazole derivatives have shown anticancer activity by reactivating the p53 tumor suppressor pathway nih.govnih.govresearchgate.net and isothiocyanates can induce apoptosis through various mechanisms nih.gov, a key question is how these two functionalities cooperate in the hybrid molecule. Does it act on a single target, or does it have a multi-targeted effect? Advanced chemical biology techniques, such as activity-based protein profiling using the reactive isothiocyanate group as a probe, could be employed to identify its direct binding partners within the cell.

Transcriptomic and proteomic analyses of cells treated with the compound would provide a global view of the changes in gene and protein expression, helping to map the affected cellular pathways. For instance, studies on similar carbazole structures have implicated the PI3K/Akt/mTOR signaling pathway. nih.gov Investigating whether this compound affects this critical cell survival pathway would be a logical next step. Understanding these mechanisms is essential for its potential development as a therapeutic agent and for designing next-generation analogs with improved efficacy and selectivity. mdpi.com

Q & A

Q. What are the key safety protocols for handling 9-Ethyl-3-isothiocyanato-9H-carbazole in laboratory settings?

  • Methodological Answer: Laboratory safety requires strict adherence to PPE (e.g., nitrile gloves, safety goggles, lab coats) and ventilation controls. While direct hazard classifications for this compound are not explicitly documented, analogous carbazole derivatives (e.g., 9-Propyl-9H-carbazole) emphasize avoiding inhalation, skin contact, and static discharge . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and using dry chemical extinguishers for fires. Storage should prioritize airtight containers in cool, dark environments to prevent degradation .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A modified alkylation approach is recommended, inspired by methods for 9-(4-Methoxyphenyl)-9H-carbazole synthesis . React carbazole with ethyl bromide or ethyl iodide in toluene under reflux, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Optimize reaction time (3–24 hours) and temperature (45–80°C) via TLC monitoring. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>85%) are achievable by vacuum distillation to remove excess alkylating agents .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic methods:
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions and purity (DMSO-d6 or CDCl3 solvents).
  • X-ray Diffraction : For structural validation, collect single-crystal data on a Bruker D8 VENTURE diffractometer. Refine using SHELXL-2018/3 (full-matrix least-squares on F2F^2) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination of this compound derivatives?

  • Methodological Answer: Discrepancies in bond lengths/angles may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters . Cross-validate with PLATON’s ADDSYM to check for missed symmetry . For electron density anomalies (e.g., solvent voids), employ SQUEEZE in PLATON. Compare refinement metrics (RintR_{\text{int}}, GooF) across SHELXL, OLEX2, and WinGX to identify systematic errors.

Q. What strategies analyze non-covalent interactions in this compound crystals, and how do these impact material properties?

  • Methodological Answer: Use CrystalExplorer17 for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, π–π stacking) . Generate 2D fingerprint plots to compare interaction percentages. For electronic effects, compute electrostatic potential maps via Gaussian09 (B3LYP/6-31G*). Correlate interaction types with photophysical properties (e.g., fluorescence quenching via π-stacking) using UV-Vis and fluorescence spectroscopy.

Q. How do substituent variations at the 3-position of 9H-carbazole derivatives affect their electronic properties?

  • Methodological Answer: Replace the isothiocyanate group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Study effects via:
  • Cyclic Voltammetry : Measure HOMO/LUMO levels in anhydrous DMF (0.1 M TBAPF6).
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map frontier orbitals .
  • Photoluminescence : Compare emission spectra in thin films vs. solution to assess aggregation-induced effects. Substituent polarity strongly influences charge transport in organic semiconductors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.